4-(4-Ethylpiperazin-1-ylmethyl)benzylamine 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine
Brand Name: Vulcanchem
CAS No.: 914349-67-0
VCID: VC2262008
InChI: InChI=1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3
SMILES: CCN1CCN(CC1)CC2=CC=C(C=C2)CN
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

CAS No.: 914349-67-0

Cat. No.: VC2262008

Molecular Formula: C14H23N3

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine - 914349-67-0

Specification

CAS No. 914349-67-0
Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
IUPAC Name [4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine
Standard InChI InChI=1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3
Standard InChI Key SAUDSDDZIRPWMO-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC2=CC=C(C=C2)CN
Canonical SMILES CCN1CCN(CC1)CC2=CC=C(C=C2)CN

Introduction

Physical and Chemical Properties

Basic Identification

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is characterized by specific identifiers that enable its precise classification in chemical databases and research contexts.

ParameterValue
CAS Number914349-67-0
Molecular FormulaC14H23N3
Molecular Weight233.35 g/mol
PubChem CID16769448
IUPAC Name[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine

The compound is registered in multiple chemical databases including PubChem, where it is properly classified and characterized for research purposes . These identifiers facilitate accurate referencing in scientific literature and regulatory documentation.

Physical Properties

The physical characteristics of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine determine its handling, storage, and application parameters in laboratory and industrial settings.

PropertyValue
Physical StateNot specified in available data
Boiling Point351.8±32.0°C
Melting PointNot specified in available data
Storage Condition2-8°C
Shelf Life1095 days (approximately 3 years)
Purity (Commercial)97%

The relatively high boiling point of 351.8±32.0°C indicates the compound's stability at elevated temperatures, which can be advantageous in certain chemical reactions and processing methods . The recommended storage conditions of 2-8°C suggest some sensitivity to higher temperatures during long-term storage, which is common for many organic nitrogen-containing compounds .

Chemical Structure and Reactivity

The molecular structure of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine features a benzene ring substituted with two functional groups: a benzylamine moiety and an ethylpiperazine group connected via a methylene bridge.

The structure can be represented by the following InChI identifier:
InChI=1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3

This compound contains multiple nitrogen atoms that serve as potential sites for hydrogen bonding, nucleophilic reactions, and coordination with metal ions. The primary amine group (-NH2) at the benzylamine terminus is particularly reactive and can participate in various chemical transformations including acylation, alkylation, and condensation reactions.

Applications and Uses

Pharmaceutical Applications

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine serves a crucial role in pharmaceutical development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting central nervous system disorders .

The compound's primary pharmaceutical applications include:

  • Intermediate in the synthesis of antipsychotic medications, where its structure can be modified to enhance receptor binding affinity and selectivity

  • Precursor in the development of antidepressant drugs, particularly those targeting dopamine and serotonin receptors

  • Building block for novel therapeutic agents addressing various neurological and psychiatric conditions

The compound's structural features make it particularly valuable in medicinal chemistry focused on neurological disorders. The piperazine moiety is a common pharmacophore in CNS-active drugs, while the benzylamine group provides opportunities for further functionalization and optimization of pharmacokinetic properties.

SizeAvailabilityPrice (USD)
0.250 g10-20 days$95.84
1.000 g10-20 days$231.58

These prices reflect the compound's specialized nature and limited production volume . Alternative suppliers also offer the compound at comparable prices:

  • $68.72 – $167.27 depending on quantity and purity specifications

The compound is typically available at a purity level of approximately 97%, which is suitable for most research applications .

Related Compounds and Derivatives

  • Piperazine derivatives with different substituents on the piperazine nitrogen

  • Compounds with modified benzyl groups

  • Derivatives with alternative functional groups replacing the primary amine

These structural analogues may exhibit similar or divergent properties and applications depending on the specific modifications.

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